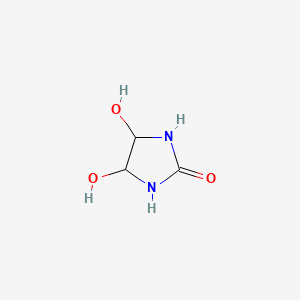

4,5-Dihydroxyimidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxyimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTWKXKLHMTGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(NC(=O)N1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052049 | |

| Record name | 4,5-Dihydroxyimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Imidazolidinone, 4,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Dihydroxy-2-imidazolidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14452 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3720-97-6 | |

| Record name | Dihydroxyethyleneurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3720-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinone, 4,5-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003720976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxalurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinone, 4,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Dihydroxyimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydroxyimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dihydroxyimidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4,5-dihydroxyimidazolidin-2-one. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key chemical and biological pathways.

Introduction

This compound, also known as dihydroxyethyleneurea, is a cyclic urea derivative with a five-membered ring structure. The presence of two hydroxyl groups and a urea moiety makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, including antimicrobial and enzyme-inhibiting properties. This guide focuses on the fundamental chemistry of the parent molecule, providing a solid foundation for further research and development.

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction of urea and glyoxal. The reaction can be controlled to favor the formation of either the cis or trans isomer, with the trans isomer being more commonly reported and often more stable.

General Reaction Scheme

The fundamental reaction is a cyclocondensation between one equivalent of glyoxal and one equivalent of urea.

Figure 1: General synthesis of this compound.

Experimental Protocols

Method 1: Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone [1]

This protocol is optimized for the synthesis of the trans isomer.

-

Reaction Setup: A mixture of aqueous glyoxal (40%, 41 mL, 0.16 mol) and urea (42.2 g, 0.7 mol) is prepared in a 100 mL beaker with magnetic stirring.

-

Heating and Cooling: The mixture is heated to exactly 80 °C and then immediately cooled in an ice bath to precisely 25 °C, at which point the solution turns yellow.

-

pH Adjustment: The pH of the solution is adjusted to and maintained between 8 and 9 using a sodium hydroxide solution.

-

Reaction: The reaction mixture is stirred at room temperature for 28 hours.

-

Purification: The resulting product is purified to yield trans-4,5-dihydroxy-2-imidazolidinone.

Method 2: Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone [2]

This method describes the synthesis of the N,N'-dimethylated derivative.

-

Mixing of Reagents: Dimethylurea (176 parts, 2 moles) and a 40% aqueous solution of glyoxal (290 parts, 2 moles) are mixed.

-

pH Adjustment: The pH of the reaction mixture is adjusted to 7 with sodium hydroxide.

-

Reaction: The mixture is stirred at room temperature for several hours.

-

Isolation: The resulting white solid is filtered, washed with methanol, and dried to yield white crystals.

Tabulated Synthesis Data

| Method | Reactants | Key Conditions | Product | Yield | Melting Point (°C) | Purity | Reference |

| 1 | Urea, Glyoxal | 80°C then 25°C, pH 8-9, 28h | trans-4,5-dihydroxy-2-imidazolidinone | 33% | 140 | 98.9% | [1] |

| 2 | Dimethylurea, Glyoxal | Room temp, pH 7 | 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone | "Fine yield" | 140 | - | [2] |

Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are commonly employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Data for trans-4,5-dihydroxy-2-imidazolidinone: [1]

-

Solvent: DMSO-d₆

-

Chemical Shifts (δ):

-

6.45 ppm (d, J = 8 Hz, 2H, OH)

-

4.60 ppm (d, J = 8 Hz, 2H, CH)

-

¹³C NMR Data for trans-4,5-dihydroxy-2-imidazolidinone: [1]

-

Solvent: DMSO-d₆

-

Chemical Shifts (δ):

-

160.4 ppm (s, C=O)

-

83.9 ppm (s, CH)

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorptions for trans-4,5-dihydroxy-2-imidazolidinone: [1]

-

3300-3400 cm⁻¹ (broad): O-H stretching

-

~1700 cm⁻¹: C=O stretching (urea carbonyl)

-

~1400 cm⁻¹: C-N stretching

-

~1050 cm⁻¹: C-O stretching

Mass Spectrometry (MS)

Tabulated Characterization Data

| Technique | Isomer | Key Data | Reference |

| ¹H NMR | trans | δ 6.45 (d, J=8Hz, 2H, OH), 4.60 (d, J=8Hz, 2H, CH) in DMSO-d₆ | [1] |

| ¹³C NMR | trans | δ 160.4 (s, C=O), 83.9 (s, CH) in DMSO-d₆ | [1] |

| IR | trans | 3300-3400 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O) | [1] |

| Melting Point | trans | 140 °C | [1] |

| Melting Point | N,N'-dimethyl | 140 °C | [2] |

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in the available literature, derivatives of imidazolidinone are known to exhibit a range of biological activities, including enzyme inhibition and antimicrobial effects. This suggests that the core structure of this compound could serve as a scaffold for the development of new therapeutic agents.

Enzyme Inhibition

Imidazolidinone derivatives have been investigated as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes that are relevant in the context of Alzheimer's disease. The mechanism of inhibition is often competitive, where the imidazolidinone derivative binds to the active site of the enzyme, preventing the substrate from binding.

Figure 2: Generalized mechanism of enzyme inhibition.

Antimicrobial Activity

Certain derivatives of imidazolidinone have demonstrated antimicrobial properties. While the exact signaling pathways are not always fully elucidated, a common mechanism of action for antimicrobial agents involves the disruption of essential cellular processes in the pathogen, such as cell wall synthesis, protein synthesis, or DNA replication.

Conclusion

This compound is a readily accessible molecule with a rich chemistry. The synthetic protocols outlined in this guide provide a clear path to its preparation, and the characterization data offer a solid basis for its identification and quality control. While the biological activity of the parent compound is an area that requires further investigation, the known activities of its derivatives highlight the potential of the imidazolidinone scaffold in drug discovery. This technical guide serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this intriguing molecule. Further studies are warranted to fully elucidate its biological signaling pathways and to explore its potential as a lead compound in the development of new therapeutic agents.

References

Unraveling the Molecular Architecture: A Technical Guide to 4,5-Dihydroxyimidazolidin-2-one (DMDHEU) in Cellulose Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of 4,5-dihydroxyimidazolidin-2-one (DMDHEU) as a pivotal crosslinking agent for cellulose. By exploring the fundamental chemical interactions, experimental methodologies, and resultant material properties, this document provides a comprehensive resource for professionals engaged in material science, polymer chemistry, and related fields.

Core Mechanism of Action: Covalent Bonding and Network Formation

The primary function of this compound (DMDHEU), a heterocyclic compound, is to enhance the dimensional stability and wrinkle resistance of cellulosic materials, such as cotton, by creating a network of covalent crosslinks. This process transforms the otherwise malleable cellulose fibers into a more resilient, three-dimensional structure.

The crosslinking mechanism is initiated by an acid-catalyzed reaction where the hydroxyl groups of DMDHEU react with the hydroxyl groups present on the cellulose polymer chains.[1][2] Lewis acids, such as magnesium chloride (MgCl₂) and zinc nitrate, are commonly employed as catalysts to facilitate this reaction under conditions suitable for textile processing.[3] The reaction proceeds via the formation of ether linkages between the DMDHEU molecule and adjacent cellulose chains, effectively "locking" them in place and preventing the slippage that leads to wrinkling. All four hydroxyl groups on the DMDHEU molecule are capable of reacting, with the N-methylol groups exhibiting higher reactivity. This multi-functionality allows a single DMDHEU molecule to bond with multiple cellulose chains, contributing to a robust and durable crosslinked network.

dot

Caption: Chemical reaction pathway for DMDHEU crosslinking of cellulose.

Quantitative Data Presentation

The efficacy of DMDHEU treatment is quantifiable through various physical and chemical tests. The following tables summarize the impact of DMDHEU concentration on key performance indicators of cotton fabric.

Table 1: Effect of DMDHEU Concentration on Physical Properties of Woven Cotton Fabric

| DMDHEU Concentration (g/L) | Catalyst (MgCl₂) Conc. (g/L) | Crease Recovery Angle (CRA) (degrees) | Tensile Strength Loss (%) | Abrasion Loss (%) |

| 35 | 15 | 248.8 | 10.3 | 0.0716 |

| 40 | 16.5 | 234.2 | 12.6 | 0.0815 |

| 50 | 18 | 253.9 | 11.3 | 0.1068 |

| 60 | 20 | Not specified | Not specified | Not specified |

Data synthesized from multiple sources which may have slight variations in experimental conditions.[4][5][6]

Table 2: Influence of DMDHEU Concentration on Bacterial Cellulose (BC) Properties

| DMDHEU Concentration (%) | Tensile Strength Loss (%) | Water Absorption Capacity (WAC) Reduction (%) |

| 5 | 4 | 90 |

| 10 | 8 | 18 |

| 20 | 49 | 18 |

Data adapted from a study on bacterial cellulose.[3]

Table 3: Formaldehyde Release from DMDHEU-Treated Cotton Fabric

| Finishing Condition | Formaldehyde Release (ppm) |

| Higher DMDHEU Concentration | Increased |

| Addition of Softener | Increased |

| Higher Catalyst Concentration | Reduced |

| Higher Curing Temperature | Reduced |

Qualitative trends in formaldehyde release based on finishing process parameters.[7]

Experimental Protocols

A standardized method for applying DMDHEU to cellulosic fabrics is the pad-dry-cure process. This section details the typical laboratory-scale protocol and subsequent analytical methods for characterization.

Pad-Dry-Cure Protocol for DMDHEU Treatment

This protocol describes the application of a DMDHEU finishing agent to a cotton fabric sample.

Materials:

-

100% Cotton fabric, desized, scoured, and bleached.

-

DMDHEU solution (e.g., 35-60 g/L for woven fabric).[5]

-

Magnesium chloride (MgCl₂) catalyst (e.g., 15-20 g/L for woven fabric).[5]

-

Wetting agent.

-

Softener (optional).

-

Deionized water.

-

Laboratory padding mangle.

-

Stenter or oven for drying and curing.

Procedure:

-

Preparation of Finishing Bath: Dissolve the desired amount of DMDHEU, MgCl₂, wetting agent, and optional softener in deionized water to create a homogenous finishing solution.

-

Padding: Immerse the cotton fabric sample completely in the finishing bath. Pass the saturated fabric through the nip of a laboratory padding mangle at a set pressure to achieve a specific wet pick-up percentage (e.g., 80-100%).

-

Drying: Dry the padded fabric in a stenter or oven at a temperature of approximately 100-110°C for 2-3 minutes.[5][8]

-

Curing: Cure the dried fabric at a higher temperature, typically between 130°C and 170°C, for a duration of 2 to 5 minutes.[5][9] The curing step is critical for the crosslinking reaction to occur.

-

Post-treatment: After curing, the fabric is typically washed to remove any unreacted chemicals and then dried.

dot

Caption: Standard experimental workflow for the pad-dry-cure method.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to confirm the presence of DMDHEU on the cellulose backbone and to study the chemical changes resulting from the crosslinking reaction.

Methodology:

-

Instrument: A Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory is commonly used.

-

Sample Preparation: A small piece of the treated fabric is placed directly onto the ATR crystal.

-

Data Acquisition: Spectra are typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

Analysis: The appearance of new peaks or changes in the intensity of existing peaks in the spectrum of the treated fabric compared to the untreated fabric indicates chemical modification. For DMDHEU-treated cotton, characteristic peaks corresponding to the C=O bond of ester groups resulting from the crosslinking reaction may appear around 1746 cm⁻¹ and 1642 cm⁻¹.[1] A band around 1705 cm⁻¹ can also be attributed to DMDHEU.[4][5]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides detailed information about the chemical structure and environment of the carbon atoms in the crosslinked cellulose.

Methodology:

-

Sample Preparation: The DMDHEU-treated cellulose sample is finely ground or cut into small pieces and packed into an NMR rotor. For quantitative analysis, it is crucial to ensure homogenous packing.

-

Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field is required.

-

Data Acquisition: ¹³C CP/MAS NMR experiments are performed with appropriate parameters, including contact time, relaxation delay, and spinning speed, optimized for cellulose.

-

Analysis: The ¹³C NMR spectrum of cellulose shows characteristic peaks for the different carbon atoms in the anhydroglucose unit. Crosslinking with DMDHEU will introduce new signals corresponding to the carbon atoms of the DMDHEU molecule and may cause shifts in the cellulose signals, particularly those of the carbons involved in the ether linkage. By comparing the spectra of treated and untreated cellulose, the extent and nature of the crosslinking can be investigated.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the DMDHEU-treated cellulose.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, precisely weighed amount of the fabric sample (typically 5-10 mg) is placed in a sample pan.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.

-

Analysis: The TGA curve shows the weight loss of the sample as it is heated. The derivative of this curve (DTG) shows the rate of weight loss. Crosslinking with DMDHEU can alter the thermal degradation profile of cellulose. The onset of degradation and the temperature of maximum decomposition rate may shift, providing insights into the thermal stability of the modified material.

Logical Relationships and Process Optimization

The properties of the final crosslinked cellulose are highly dependent on the interplay of various reaction parameters. Understanding these relationships is crucial for optimizing the treatment process to achieve desired outcomes.

dot

Caption: Influence of process parameters on final fabric properties.

As illustrated, increasing the concentration of DMDHEU and the catalyst, as well as the curing temperature and time, generally leads to a higher degree of crosslinking. This, in turn, improves wrinkle recovery and dimensional stability. However, these more severe conditions can also lead to a greater reduction in tensile strength due to acid degradation of the cellulose and increased fiber embrittlement. Furthermore, while higher catalyst concentration and curing temperatures can reduce free formaldehyde on the finished fabric, a higher initial concentration of DMDHEU can lead to increased formaldehyde release. Therefore, a careful balance of these parameters is necessary to achieve optimal performance with minimal undesirable side effects.

This technical guide provides a foundational understanding of the mechanism and application of DMDHEU in cellulose crosslinking. For further in-depth analysis and specific applications, it is recommended to consult the cited literature and conduct targeted experimental investigations.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. irispublishers.com [irispublishers.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

An In-depth Technical Guide to 4,5-Dihydroxyimidazolidin-2-one: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dihydroxyimidazolidin-2-one, a heterocyclic compound, serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, stability, and reactivity. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a summary of its known and potential biological activities. This document aims to be a valuable resource for researchers in medicinal chemistry, drug development, and materials science.

Chemical Properties

This compound, also known as dihydroxyethyleneurea, possesses a unique structure combining a urea moiety with a diol. This arrangement confers specific chemical characteristics that are crucial for its application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₃H₆N₂O₃ | [1][2] |

| Molecular Weight | 118.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3720-97-6 | |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 140-142 °C (for the trans isomer) | [3] |

| pKa (predicted for 1,3-dimethyl derivative) | 13.99 ± 0.40 | |

| Solubility | Soluble in water. | [3] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz) of trans-isomer: δ = 6.26 (d, J = 8 Hz, 2H, OH), 4.60 (d, J = 8 Hz, 2H, CH).[3]

-

¹³C NMR (DMSO-d₆, 400 MHz) of trans-isomer: δ = 160.4 (s, C=O), 83.9 (s, CH).[3]

-

IR (KBr) of trans-isomer (cm⁻¹): Key peaks indicate the presence of N-H, C=O, and O-H functional groups.[3]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the condensation of glyoxal with urea. The reaction conditions can be optimized to favor the formation of the desired product.

Synthesis of trans-4,5-Dihydroxyimidazolidin-2-one[4]

This protocol provides a reproducible method for the synthesis of the trans isomer, minimizing contamination with decomposition products.

Materials:

-

Urea (42.2 g, 0.7 mol)

-

Aqueous glyoxal solution (40%, 41 mL, 0.16 mol)

-

Sodium hydroxide solution (for pH adjustment)

-

Magnetic stirrer and heating plate

-

100 mL beaker

-

Ice bath

Procedure:

-

Mix aqueous glyoxal (40%, 41 mL, 0.16 mol) with urea (42.2 g, 0.7 mol) in a 100 mL beaker using a magnetic stirrer.

-

Heat the mixture with stirring until the temperature reaches exactly 80 °C.

-

Immediately cool the reaction mixture in an ice bath to 25 °C. The solution will turn yellow.

-

Adjust the pH of the solution to 8-9 using a sodium hydroxide solution.

-

Stir the reaction mixture at room temperature for 28 hours.

-

Collect the resulting white solid by filtration, wash with a suitable solvent, and dry to obtain trans-4,5-dihydroxy-2-imidazolidinone.

Workflow for the Synthesis of trans-4,5-Dihydroxyimidazolidin-2-one:

Chemical Reactivity

The reactivity of this compound is dictated by the presence of multiple functional groups: two secondary amine (or amide) protons, a carbonyl group, and two hydroxyl groups. This allows for a range of chemical transformations.

α-Ureidoalkylation

A key reaction of this compound and its derivatives is α-ureidoalkylation. In this reaction, the compound acts as an electrophile, reacting with various nucleophiles, particularly ureas, to form more complex heterocyclic structures like glycolurils.[4][5][6]

General Reaction Scheme:

N-Alkylation and N-Acylation

The nitrogen atoms of the imidazolidinone ring can undergo alkylation and acylation reactions, although the reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group. These reactions typically require a base to deprotonate the N-H group, increasing its nucleophilicity.

O-Alkylation and O-Acylation

The hydroxyl groups at the 4 and 5 positions are susceptible to alkylation and acylation. These reactions are typically carried out under standard conditions for alcohol modification. For instance, O-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base or under acidic conditions to protonate the amine functionalities and prevent their reaction.

Experimental Protocol for α-Ureidoalkylation of N-(2-acetylaminoethyl)ureas with 4,5-Dihydroxyimidazolidin-2-ones: [7]

This protocol details a systematic study of the α-ureidoalkylation reaction.

Materials:

-

N-(2-acetylaminoethyl)urea derivatives

-

This compound derivatives

-

Hydrochloric acid (for pH adjustment)

-

Water, methanol, or aqueous propan-2-ol (as solvent)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

Dissolve the N-(2-acetylaminoethyl)urea and the this compound derivative in a suitable solvent (water, methanol, or aqueous propan-2-ol, depending on the solubility of the reactants).

-

Adjust the pH of the reaction mixture to 1 with hydrochloric acid.

-

Reflux the mixture for 1 to 2.5 hours. The optimal reaction time may vary depending on the specific substrates.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

The work-up procedure depends on the properties of the product. For oily residues, extraction with a suitable organic solvent (e.g., ether) followed by trituration to induce precipitation may be necessary.

-

Recrystallize the crude product from an appropriate solvent to obtain the pure N-(2-acetylaminoethyl)glycoluril.

Stability

Biological Activity and Signaling Pathways

While research on the specific biological activity of this compound is limited, the broader class of imidazolidinone derivatives has attracted significant interest in medicinal chemistry. Various derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[8][9][10]

For instance, certain imidazolidine-2,4-dione derivatives have been designed as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway.[9] Inhibition of LYP can modulate the immune response, making it a potential target for the treatment of autoimmune diseases.

References

- 1. 4,5-Dihydroxy-2-imidazolidinone, cis- | C3H6N2O3 | CID 1270061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C3H6N2O3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and Application of 4,5-Dihydroxyimidazolidin-2-one: A Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dihydroxyimidazolidin-2-one (DHIU), also known as dihydroxyethyleneurea, is a cyclic urea derivative of significant industrial importance, primarily utilized as a formaldehyde-free crosslinking agent in the textile industry. This technical guide provides a comprehensive review of the literature on DHIU, tracing its historical development, detailing its chemical synthesis and characterization, and exploring its primary applications. While its role in textile finishing is well-established, this review also examines the limited but emerging exploration of DHIU and its derivatives in the context of biological activity and potential drug development, offering a forward-looking perspective for researchers in the pharmaceutical sciences.

Historical Development

The development of this compound is intrinsically linked to the textile industry's quest for crease-resistant finishes for cellulosic fabrics. Early efforts in the mid-20th century focused on urea-formaldehyde resins. However, concerns over the release of formaldehyde, a known irritant and potential carcinogen, spurred the search for safer alternatives.

The use of glyoxal in combination with urea and its derivatives emerged as a promising formaldehyde-free approach. Patents from the 1980s describe the synthesis of glyoxal/cyclic urea condensates for treating textiles to impart crease resistance and dimensional stability.[1] These early developments laid the groundwork for the refinement and commercialization of DHIU as a key component in durable press finishes. The focus was on creating stable, water-soluble oligomers that could effectively crosslink cellulose fibers without the undesirable side effects of formaldehyde-based agents.[1]

Synthesis of this compound and its Derivatives

The primary synthesis of this compound involves the condensation reaction of glyoxal with urea in an aqueous medium. The reaction is typically carried out under controlled pH and temperature to optimize the yield and minimize side reactions. N-substituted derivatives can be prepared by using substituted ureas.

General Synthesis Pathway

The fundamental reaction involves the nucleophilic addition of the nitrogen atoms of urea to the carbonyl groups of glyoxal, followed by cyclization to form the imidazolidinone ring.

Caption: Synthesis of this compound from glyoxal and urea.

Detailed Experimental Protocols

Example 1: Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone

This protocol is adapted from a patented process for producing DHIU.[2]

-

Materials:

-

Glyoxal (40% aqueous solution)

-

Urea

-

Orthophosphoric acid (85% aqueous solution)

-

Sodium hydroxide (47% aqueous solution)

-

-

Procedure:

-

In a reaction vessel, combine 725 g (5 moles) of a 40% aqueous glyoxal solution, 33 g (286 mmoles) of an 85% aqueous orthophosphoric acid solution, and 34.5 g (405 mmoles) of a 47% aqueous sodium hydroxide solution.

-

Adjust the pH of the solution to 6.0 by modulating the amount of sodium hydroxide.

-

Add 300 g (5 moles) of urea to the solution.

-

Heat the mixture to 40°C with stirring.

-

Maintain the temperature and stirring for 5 hours.

-

Allow the reaction mixture to cool to ambient temperature.

-

The product, trans-4,5-dihydroxy-2-imidazolidinone, will crystallize from the solution.

-

Isolate the crystals by filtration and dry.

-

Example 2: Synthesis of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one

This protocol describes the synthesis of the N,N'-dimethyl derivative of DHIU.[2]

-

Materials:

-

Glyoxal (40% aqueous solution)

-

N,N'-dimethylurea

-

Orthophosphoric acid (85% aqueous solution)

-

Sodium hydroxide (47% aqueous solution)

-

-

Procedure:

-

Combine 678 g (4.67 moles) of a 40% aqueous glyoxal solution, 12.6 g (109 mmoles) of an 85% aqueous orthophosphoric acid solution, and 15 g (176 mmoles) of a 47% aqueous sodium hydroxide solution.

-

Adjust the pH to 5.8.

-

Add 440 g (5 moles) of N,N'-dimethylurea.

-

Heat the mixture to 40°C with stirring for 4 hours.

-

Cool the reaction mixture to between 0°C and 5°C to induce crystallization.

-

Filter the crystalline product and wash with a small amount of cold water.

-

Dry the product to obtain trans-4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone.

-

Quantitative Data on Synthesis

The following table summarizes key quantitative data from various synthetic procedures for DHIU and its derivatives.

| Product | Reactants | Catalyst | Temperature (°C) | Time (h) | pH | Yield (%) | Melting Point (°C) | Reference |

| trans-4,5-Dihydroxy-2-imidazolidinone | Glyoxal, Urea | Orthophosphoric Acid/NaOH | 40 | 5 | 6.0 | 42.6 | 142 | [2] |

| trans-4,5-Dihydroxy-2-imidazolidinone | Glyoxal, Urea | Citric Acid/Sodium Acetate | 40 | - | 6.0 | - | 142 | [2] |

| trans-4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone | Glyoxal, N,N'-dimethylurea | Orthophosphoric Acid/NaOH | 40 | 4 | 5.8 | 87.2 | 142 | [2] |

| trans-4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone | Glyoxal, N,N'-dimethylurea | Citric Acid/Sodium Acetate | 40 | 4 | 5.8 | 44 | 142 | [2] |

Application in the Textile Industry

The primary application of this compound and its derivatives is as a crosslinking agent for cellulosic textiles, such as cotton, to impart "easy care" or "durable press" properties. This treatment reduces wrinkling and improves dimensional stability.

Mechanism of Action in Textile Finishing

The hydroxyl groups at the 4 and 5 positions of the DHIU ring are the active sites for crosslinking. In the presence of an acid catalyst and heat, these hydroxyl groups react with the hydroxyl groups of the cellulose polymer chains, forming covalent ether linkages. This crosslinked network prevents the cellulose chains from slipping past one another, which is the mechanism of wrinkle formation.

Caption: A typical workflow for applying DHIU to textiles for a durable press finish.

Biological Activity and Potential in Drug Development

While the industrial application of DHIU is well-documented, its role in drug development is less defined. The broader class of imidazolidinones has been investigated for a range of biological activities; however, specific data on this compound is scarce.

Antiviral and Antimicrobial Activity of Related Compounds

Research has shown that some imidazolidinone derivatives possess antiviral properties, including activity against HIV, hepatitis C virus (HCV), and enterovirus.[3] For instance, certain pyridyl imidazolidinones have been identified as inhibitors of enterovirus 71 by binding to the viral capsid protein. The mechanism often involves interference with viral entry or uncoating.

Similarly, various imidazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The specific structure-activity relationships are complex and depend on the substituents on the imidazolidinone ring.

It is important to note that these studies have generally focused on more complex, substituted imidazolidinones, and not on the simple 4,5-dihydroxy-2-imidazolidinone structure.

Enzyme Inhibition

Some substituted imidazolidine-2,4,5-triones have been synthesized and shown to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease.[4] Additionally, L-2-imidazolidone-4-carboxylic acid, a related cyclic urea, has been shown to be a competitive inhibitor of 5-oxoprolinase, an enzyme involved in glutathione metabolism.[5] These findings suggest that the imidazolidinone scaffold can be a starting point for the design of enzyme inhibitors.

Future Perspectives in Drug Development

The existing literature suggests that while this compound itself is not a known therapeutic agent, its simple, chiral, and functionalized scaffold could be a valuable starting point for the synthesis of more complex molecules with potential biological activity. The hydroxyl groups offer reactive handles for further chemical modification, allowing for the generation of libraries of derivatives for screening against various biological targets.

Caption: A conceptual workflow for utilizing DHIU as a scaffold in drug discovery.

Conclusion

This compound is a well-established and industrially significant molecule, primarily valued for its role in creating formaldehyde-free, durable press finishes for textiles. Its synthesis is efficient and has been optimized for large-scale production. While its direct application in medicine has not been reported, the imidazolidinone core is present in various biologically active compounds. The potential of DHIU as a versatile and readily available scaffold for the synthesis of novel therapeutic agents remains an underexplored area of research. Future investigations could focus on leveraging the unique stereochemistry and reactivity of DHIU to design and synthesize new classes of enzyme inhibitors or receptor modulators, thereby bridging the gap between its current industrial use and potential future applications in drug development.

References

- 1. US4345063A - Glyoxal/cyclic urea condensates - Google Patents [patents.google.com]

- 2. US4650877A - Process for producing 4,5-dihydroxy-2-imidazolidinones - Google Patents [patents.google.com]

- 3. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of 5-Oxoprolinase by 2-Imidazolidone-4-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis (NMR, IR, Mass Spec) of 4,5-dihydroxyimidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 4,5-dihydroxyimidazolidin-2-one, a key heterocyclic compound. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization.

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through the condensation reaction of urea and aqueous glyoxal. The general workflow for its synthesis and subsequent spectroscopic analysis is outlined below.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Experimental Protocols

Synthesis of trans-4,5-dihydroxy-2-imidazolidinone[1]

A reproducible protocol for the synthesis of trans-4,5-dihydroxy-2-imidazolidinone is as follows:

-

Mixing of Reactants: Aqueous glyoxal (40%, 41 mL, 0.16 mol) is mixed with urea (42.2 g, 0.7 mol) in a 100 mL beaker with magnetic stirring.[1]

-

Heating and pH Adjustment: The mixture is stirred and heated to precisely 80°C. The reaction mixture is then immediately cooled in an ice bath to 25°C, at which point the solution turns yellow. The pH is maintained around 8 to 9.[1]

-

Reaction: The solution is stirred at room temperature for 28 hours.[1]

-

Isolation: The resulting white solid product is isolated. The reported yield is 33% with a purity of 98.9%.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data for the trans isomer are summarized below. The spectra were recorded on a Bruker spectrometer in DMSO-d6 at 23°C.[1]

Table 1: ¹H NMR Data for trans-4,5-dihydroxy-2-imidazolidinone [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 6.64 | s | 2H | NH | - |

| 6.13 | d | 2H | OH | 8 |

| 4.60 | d | 2H | CH | 8 |

Table 2: ¹³C NMR Data for trans-4,5-dihydroxy-2-imidazolidinone [1]

| Chemical Shift (δ) ppm | Assignment |

| 160.4 | C=O |

| 83.9 | CH |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of trans-4,5-dihydroxy-2-imidazolidinone was obtained using a MB 100 spectrophotometer with samples prepared as KBr pellets.[1]

Table 3: IR Absorption Bands for trans-4,5-dihydroxy-2-imidazolidinone [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3300 | ν N-H |

| 3188 | ν O-H |

| 1680 | ν C=O |

| 1433 | δ N-H |

| 1211 | ν C-N |

| 1076 | ν C-O |

| 644-544 | γ N-H (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [2]

| Adduct | m/z |

| [M+H]⁺ | 119.04512 |

| [M+Na]⁺ | 141.02706 |

| [M-H]⁻ | 117.03056 |

| [M+NH₄]⁺ | 136.07166 |

| [M+K]⁺ | 157.00100 |

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression to confirm the structure of the synthesized compound.

Caption: Logical workflow for the structural elucidation of this compound using spectroscopic data.

References

reaction kinetics of 4,5-dihydroxyimidazolidin-2-one with hydroxyl groups

An In-Depth Technical Guide to the Reaction Kinetics of 4,5-Dihydroxyimidazolidin-2-one with Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DHI), more commonly known in its dimethylol derivative form as Dimethylol Dihydroxyethyleneurea (DMDHEU), is a pivotal crosslinking agent. Its primary application lies in the textile industry, where it imparts crease resistance to cellulosic fabrics like cotton by forming covalent ether bonds with the polymer's hydroxyl groups. The efficiency of this crosslinking process is fundamentally governed by its reaction kinetics. Understanding the rate, mechanism, and influencing factors of the reaction between DMDHEU's reactive N-methylol groups and substrate hydroxyl groups is critical for process optimization, ensuring product durability, and minimizing side reactions.

While extensively used in material science, the principles of this reaction also offer insights for drug development professionals, particularly in the context of designing covalent inhibitors or prodrugs that target hydroxyl-containing residues (e.g., serine, threonine, tyrosine) in proteins. This guide provides a comprehensive overview of the core reaction kinetics, experimental methodologies used for its characterization, and the quantitative data available in the current literature.

The Core Reaction: Mechanism and Pathway

The crosslinking reaction is an acid-catalyzed nucleophilic substitution. The hydroxyl groups of a substrate, such as cellulose, act as nucleophiles, attacking the electrophilic carbon of the N-methylol groups on the DMDHEU molecule. The reaction proceeds via the formation of a carbocation intermediate, facilitated by a catalyst, typically a Lewis acid like magnesium chloride (MgCl₂).

The overall mechanism involves two main steps:

-

Activation: The catalyst protonates the hydroxyl of the N-methylol group, making it a good leaving group (water).

-

Nucleophilic Attack: The hydroxyl group from the substrate attacks the resulting carbocation, forming a stable ether linkage and releasing a proton.

This process can occur at both N-methylol sites on the DMDHEU molecule, allowing it to form a crosslink between two separate hydroxyl-containing chains or molecules.

Quantitative Kinetic Data

Quantitative kinetic data for the DMDHEU-cellulose reaction is sparse in publicly available literature. However, studies on analogous N-methylol finishing agents provide valuable benchmarks. The reaction is typically treated as a pseudo-first-order process, as the concentration of cellulose hydroxyl groups is in vast excess.

One key study calculated the apparent activation energy (Ea) and reaction rate constants by measuring the fixation of the nitrogen-containing resin onto cotton fabric over time at various temperatures.[1]

| Kinetic Parameter | Value | Conditions | Source |

| Apparent Activation Energy (Ea) | 28.271 kJ/mol | N-methylol resin on cotton fabric, evaluated using the Kjeldahl method to determine nitrogen content as a proxy for crosslinking degree. | [1] |

| Reaction Rate Constant (k) at 20°C | 0.0217 (24 h)⁻¹ | Stored cotton fabric treated with a 2D resin finishing agent. | [1] |

| Reaction Rate Constant (k) at 30°C | 0.0333 (24 h)⁻¹ | Stored cotton fabric treated with a 2D resin finishing agent. | [1] |

| Reaction Rate Equation | Y = 3400.433X + 0.412 | Where Y = -ln(k) and X = 1/T (Temperature in Kelvin). Derived from the Arrhenius plot. | [1] |

Experimental Protocols for Kinetic Analysis

Several methods are employed to monitor the extent and rate of the crosslinking reaction. The choice of method depends on the desired precision and the experimental setup.

Pad-Dry-Cure Method (Standard Application)

This is the conventional procedure for applying the crosslinking agent in textile finishing.[2][3]

-

Padding: The cellulosic substrate (e.g., cotton fabric) is immersed in an aqueous finishing bath containing DMDHEU, a catalyst (e.g., 15-20 g/L MgCl₂), a wetting agent, and a softener.[2][3]

-

Nipping: The fabric is passed through rollers to achieve a specific wet pickup percentage (e.g., 80-90%).[1][2]

-

Drying: The treated fabric is dried at a moderate temperature (e.g., 60-110°C for 3 minutes) to remove water.[1][2]

-

Curing: The dried fabric is cured at a high temperature (e.g., 150-170°C for 3-3.5 minutes) to initiate the acid-catalyzed crosslinking reaction.[1][2]

Kinetic Measurement Protocol via Nitrogen Content Analysis

This protocol uses the Kjeldahl method to quantify the amount of DMDHEU covalently bonded to the cellulose, providing a direct measure of the reaction's extent.[1]

Instrumental Analysis Protocols

Instrumental techniques offer real-time or quasi-real-time monitoring of the chemical and physical changes during the curing process.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. The crosslinking reaction typically appears as a broad endothermic peak.[4][5] By analyzing the peak's onset temperature and area under different heating rates, kinetic parameters like activation energy can be determined using models such as the Prout-Tompkins equation.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to track changes in functional groups. The reaction can be monitored by observing the decrease in the broad O-H stretching band of cellulose (around 3300 cm⁻¹) and the appearance of new C-O-C ether linkage bands or other characteristic peaks of the crosslinked product (e.g., increased intensity at 1239 cm⁻¹).[7] Attenuated Total Reflectance (ATR)-FTIR is particularly useful for in-situ monitoring of the reaction on the fabric surface.[8]

Factors Influencing Reaction Kinetics

The rate and extent of the DMDHEU-hydroxyl reaction are sensitive to several process variables. Understanding these factors is key to controlling the crosslinking outcome.

-

Temperature: As with most chemical reactions, higher curing temperatures increase the reaction rate exponentially, as described by the Arrhenius equation. However, excessively high temperatures can lead to degradation of the substrate (e.g., cellulose).

-

Catalyst: The presence, type, and concentration of the acid catalyst are paramount. Lewis acids like MgCl₂ are effective at generating the necessary acidic conditions upon heating. The catalyst lowers the activation energy of the reaction.[5]

-

pH: The reaction is acid-catalyzed, so the pH of the application bath is crucial. An optimal pH ensures the catalyst is active without causing premature reactions or hydrolytic damage to the substrate.

-

Substrate Accessibility: The reaction primarily occurs in the amorphous regions of semi-crystalline polymers like cellulose, where the hydroxyl groups are more accessible to the DMDHEU molecule.[5] The physical state and morphology of the substrate can therefore significantly impact the overall reaction kinetics.

Conclusion

The reaction of this compound (as DMDHEU) with hydroxyl groups is a well-established process, fundamental to the durable press finishing of cellulosic textiles. While the qualitative mechanism is understood as an acid-catalyzed etherification, detailed quantitative kinetic data remains limited in the public domain. The available data, primarily from textile research, indicates an apparent activation energy of approximately 28 kJ/mol. The reaction rate is highly dependent on controllable experimental conditions, including temperature, catalyst selection, and pH. Methodologies for kinetic investigation, such as nitrogen content analysis via the Kjeldahl method and instrumental techniques like DSC and FTIR, provide the necessary tools for researchers to further elucidate the specific kinetics within their systems of interest, whether in materials science or for targeted covalent modification in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. irispublishers.com [irispublishers.com]

- 3. irispublishers.com [irispublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. publikace.k.utb.cz [publikace.k.utb.cz]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Thermal Decomposition of 4,5-Dihydroxyimidazolidin-2-one

Introduction

This compound, also known as dihydroxyethyleneurea (DHEU), is a cyclic urea derivative. Cyclic ureas are a class of compounds with significant interest in various fields, including pharmaceuticals and polymer chemistry, due to their hydrogen bonding capabilities and structural rigidity. Understanding the thermal stability and decomposition pathways of DHEU is crucial for its potential applications in drug formulation, where thermal processes are common, and for ensuring the safety and stability of materials that may incorporate this moiety. This technical guide provides an overview of the anticipated thermal decomposition of this compound based on analogous structures and theoretical principles.

Physicochemical Properties and Spectrometric Data

While comprehensive thermal analysis data for this compound is scarce, mass spectrometry data for related compounds can offer insights into potential fragmentation patterns upon heating.

Table 1: Mass Spectrometry Data for a Related Compound: 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one

| Parameter | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₃ | PubChem |

| Molecular Weight | 146.14 g/mol | PubChem |

| GC-MS Top Peak (m/z) | 60 | [1] |

| GC-MS 2nd Highest Peak (m/z) | 42 | [1] |

| GC-MS 3rd Highest Peak (m/z) | 30 | [1] |

Note: This data is for the N,N'-dimethylated analog and serves as an indicator of the core ring's fragmentation behavior.

Postulated Thermal Decomposition Pathway

The thermal decomposition of urea and its derivatives often proceeds via the formation of isocyanic acid and ammonia, or their substituted analogues. In the case of this compound, several decomposition routes can be hypothesized. One plausible pathway involves an initial retro-addition reaction, which is the reverse of its synthesis from glyoxal and urea. This would yield glyoxal and urea. Subsequently, urea itself is known to decompose thermally.

Another potential pathway could involve intramolecular rearrangements and fragmentations. For instance, the loss of water from the dihydroxy groups could lead to the formation of an unsaturated intermediate, which would then undergo further decomposition.

During the synthesis of a related compound, trans-4,5-dihydroxy-2-imidazolidinone, decomposition products were identified as urea and 1,3-dimethylimidazolidine-2,4-dione[2]. This suggests that under certain conditions, the imidazolidinone ring can undergo rearrangement and degradation.

Based on the general principles of urea decomposition, a likely thermal decomposition pathway for this compound could involve the initial loss of water, followed by fragmentation of the ring structure.

Caption: Hypothesized thermal decomposition pathway of this compound.

Proposed Experimental Protocols for Thermal Analysis

To rigorously investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the compound by measuring mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument for mass and temperature using standard reference materials.

-

Place approximately 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Place the crucible onto the TGA balance.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Record the mass loss as a function of temperature. The resulting TGA curve will show the onset of decomposition and the temperature ranges of different degradation steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature. Endothermic peaks may indicate melting, while exothermic peaks can indicate decomposition or crystallization.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

Methodology:

-

Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.

-

Perform a TGA experiment as described in section 4.1.

-

Simultaneously with the TGA measurement, acquire mass spectra or infrared spectra of the evolved gases at regular temperature intervals.

-

Analyze the spectral data to identify the chemical composition of the evolved gases at each stage of decomposition. This will allow for the elucidation of the decomposition mechanism.

Caption: Proposed experimental workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a systematic investigation using a combination of TGA, DSC, and EGA techniques would provide a comprehensive understanding of its thermal stability and decomposition mechanisms. The hypothesized pathways, based on the chemistry of related urea compounds, suggest that the decomposition may proceed through retro-addition to its precursors or via dehydration followed by ring fragmentation. The proposed experimental protocols provide a robust framework for researchers to elucidate the precise thermal behavior of this compound, which is essential for its safe handling and application in various scientific and industrial domains.

References

Navigating the Solubility Landscape of 4,5-dihydroxyimidazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-dihydroxyimidazolidin-2-one, also known as dimethylol ethylene urea (DHEU), is a molecule of significant interest in various chemical and pharmaceutical applications. Its utility is, however, intrinsically linked to its solubility characteristics in different solvent systems. This technical guide addresses the critical need for understanding the solubility of this compound in organic solvents. Notably, a comprehensive search of publicly available scientific literature reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a detailed, generalized experimental protocol for researchers to systematically determine these crucial parameters. Furthermore, it presents a structured framework for the clear and comparative presentation of experimentally obtained solubility data.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that profoundly influences its behavior in various stages of research, development, and application. For a compound like this compound, understanding its solubility in a range of organic solvents is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization reactions.

-

Crystallization and Polymorphism: Designing and controlling crystallization processes to obtain desired crystal forms with optimal properties.

-

Formulation Development: Creating stable and effective formulations for drug delivery and other applications.

-

Analytical Method Development: Establishing suitable solvent systems for chromatographic analysis and quality control.

Despite its importance, a thorough review of existing literature indicates a lack of systematically determined quantitative solubility data for this compound in common organic solvents. This guide aims to empower researchers to bridge this knowledge gap by providing a robust experimental framework.

Current State of Knowledge: Solubility Data

The available quantitative solubility data for this compound is sparse. The primary data point found pertains to its solubility in an aqueous medium.

A United States patent (US4650877A) discloses the aqueous solubility of the trans-isomer of 4,5-dihydroxy-2-imidazolidinone.[1] This information, while valuable, underscores the absence of data for organic solvents.

Table 1: Known Solubility Data for this compound

| Solvent | Isomer | Temperature (°C) | Solubility ( g/100 cm³) |

| Water | trans | 20 | 28 |

This table serves as a template for researchers to populate as new experimental data is generated for various organic solvents.

Experimental Protocol for Solubility Determination

To address the existing data gap, a detailed and systematic approach to determining the solubility of this compound is essential. The following protocol outlines a widely accepted and reliable method for this purpose.

Materials and Equipment

-

Solute: High-purity this compound (characterized by techniques such as NMR, MS, and DSC).

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, dimethyl sulfoxide).

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer or thermocouple

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another appropriate quantitative analytical technique.

-

Volumetric flasks and pipettes.

-

Experimental Workflow

The determination of solubility is a multi-step process that involves sample preparation, achieving equilibrium, sample analysis, and data calculation. The logical flow of this process is depicted in the diagram below.

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately dispense a known volume of the selected organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

After agitation, allow the vials to stand undisturbed at the same temperature for a minimum of 2 hours to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. This guide highlights the current deficiency in publicly available data and provides a comprehensive experimental protocol to enable researchers to systematically generate this vital information.

It is recommended that solubility studies be conducted across a range of temperatures to understand the thermodynamic properties of the dissolution process. The systematic collection and dissemination of such data will be invaluable to the scientific community, fostering advancements in fields where this compound is a key molecular player. The adoption of a standardized protocol, as outlined herein, will ensure the generation of high-quality, comparable data, ultimately accelerating progress in the chemical and pharmaceutical sciences.

References

Theoretical and Computational Elucidation of 4,5-Dihydroxyimidazolidin-2-one: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational studies of 4,5-dihydroxyimidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's structural, spectroscopic, and potential biological properties through computational methodologies. This guide summarizes key quantitative data, details experimental and computational protocols, and visualizes complex relationships and workflows.

Introduction

This compound and its derivatives are a class of compounds that have garnered attention for their potential applications in various fields, including as textile finishing agents and as building blocks in medicinal chemistry, where they may act as enzyme inhibitors or central nervous system depressants.[1] A thorough understanding of their molecular structure, conformational preferences, and electronic properties is crucial for the rational design of novel therapeutic agents. This guide focuses on the application of theoretical and computational chemistry to elucidate these characteristics.

Molecular Structure and Conformational Analysis

The core structure of this compound consists of a five-membered imidazolidin-2-one ring substituted with two hydroxyl groups at the 4th and 5th positions. The relative orientation of these hydroxyl groups gives rise to cis and trans diastereomers.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable conformations of these isomers. Geometry optimization calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, offering insights into the steric and electronic effects governing the molecule's three-dimensional structure.

While specific computational studies on the parent this compound are not extensively reported in the literature, studies on its thio-analogue, 4,5-dihydroxyimidazolidine-2-thione, have shown that the trans isomer is typically the more stable form, a finding that is also observed in derivatives of the title compound.[1] Quantum chemical calculations on N-alkylated derivatives of the thione analogue suggest that cis isomers can be stabilized by intramolecular hydrogen bonding between the two hydroxyl groups.

Table 1: Predicted Geometric Parameters for trans-4,5-Dihydroxyimidazolidin-2-one (Hypothetical DFT Calculation)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2=O8 | 1.23 Å |

| N1-C2 | 1.38 Å | |

| N3-C2 | 1.38 Å | |

| N1-C5 | 1.46 Å | |

| N3-C4 | 1.46 Å | |

| C4-C5 | 1.55 Å | |

| C4-O6 | 1.42 Å | |

| C5-O7 | 1.42 Å | |

| Bond Angle | N1-C2-N3 | 110.0° |

| O8-C2-N1 | 125.0° | |

| C2-N1-C5 | 112.0° | |

| C2-N3-C4 | 112.0° | |

| N3-C4-C5 | 103.0° | |

| N1-C5-C4 | 103.0° | |

| Dihedral Angle | H(N1)-N1-C5-H(C5) | 120.0° |

| H(N3)-N3-C4-H(C4) | -120.0° | |

| O6-C4-C5-O7 | 180.0° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar structures. They would need to be confirmed by specific DFT calculations for this compound.

References

Methodological & Application

Application Notes and Protocols for 4,5-Dihydroxyimidazolidin-2-one in Textile Finishing

Introduction

These application notes provide a comprehensive overview of the use of 4,5-dihydroxyimidazolidin-2-one, commonly known in the textile industry as Dimethylol Dihydroxyethylene Urea (DMDHEU), as a cross-linking agent for finishing cellulosic fabrics. DMDHEU is a key chemical for imparting "wash and wear" or "durable press" properties, significantly improving the crease resistance and dimensional stability of textiles derived from cotton and viscose.[1][2][3][4] This document is intended for researchers and scientists, offering detailed experimental protocols, data presentation, and visual diagrams to facilitate the application and evaluation of DMDHEU in a laboratory setting.

DMDHEU functions by forming covalent cross-links with the hydroxyl groups of cellulose macromolecules.[2][5][6] This process, typically carried out under acidic catalysis and heat, creates a stable three-dimensional network within the fiber structure, which prevents the slippage of molecular chains—the primary cause of wrinkling.[6][7] While highly effective, the application of DMDHEU requires careful control of process parameters to optimize performance while minimizing potential side effects, such as a reduction in fabric strength and the release of formaldehyde.[3][5][8] Modern formulations often include modified DMDHEU to reduce formaldehyde release to ultra-low levels.[1][9][10]

Chemical Reaction Mechanism

The fundamental reaction involves the acid-catalyzed formation of ether linkages between the N-methylol groups of DMDHEU and the hydroxyl groups of cellulose. The reaction proceeds under heat, causing the DMDHEU molecule to covalently bond with adjacent cellulose chains, thus creating a stable cross-link.

Caption: Covalent bond formation between DMDHEU and cellulose chains.

Experimental Protocols

Protocol 1: Laboratory-Scale Application of DMDHEU to Cotton Fabric

This protocol describes a standard pad-dry-cure method for applying DMDHEU to a 100% cotton woven fabric.

1. Materials and Equipment:

-

Fabric: Pre-scoured and bleached 100% cotton woven fabric (e.g., 130 g/m²).[3][11]

-

Chemicals:

-

Equipment:

-

Laboratory padding mangle.

-

Stenter or laboratory oven with temperature control.

-

Analytical balance.

-

Beakers and graduated cylinders.

-

pH meter.

-

2. Procedure:

a. Preparation of Finishing Solution (Example for 1000 mL):

-

To approximately 800 mL of distilled water, add 1.0 g of a non-ionic wetting agent and stir until dissolved.

-

Add a specified amount of DMDHEU solution (e.g., for a 60 g/L concentration, add 120 g of a 50% DMDHEU solution).[4][8]

-

Add a corresponding amount of catalyst (e.g., 15 g/L of MgCl₂·6H₂O).[8][14] The typical ratio of DMDHEU to catalyst is around 4:1 to 3:1.

-

Stir the solution until all components are fully dissolved.

-

Adjust the pH of the solution to 4.5-5.0 using a dilute solution of acetic acid, if necessary.[4]

-

Add distilled water to bring the final volume to 1000 mL.

b. Fabric Treatment (Pad-Dry-Cure Process):

-

Condition the cotton fabric samples in a standard atmosphere (20 ± 2 °C and 65 ± 2% relative humidity) for at least 24 hours before treatment.[4]

-

Set the pressure of the laboratory padding mangle to achieve a desired wet pick-up percentage (e.g., 70-80%). Wet pick-up is the amount of solution absorbed by the fabric based on its original dry weight.[4][15]

-

Immerse a pre-weighed fabric sample in the finishing solution and then pass it through the nip of the padding mangle.

-

Immediately weigh the wet fabric to confirm the wet pick-up percentage.

-

Dry the padded fabric in an oven at 100-120 °C for 2-3 minutes.[4][13]

-

Cure the dried fabric at a higher temperature, typically 150-160 °C, for 2-5 minutes.[4][12][13]

-

After curing, rinse the fabric thoroughly, first with hot water and then with a 1-2 g/L sodium carbonate solution at 50°C for 5-10 minutes to remove any unreacted chemicals.[13]

-

Finally, rinse with cold water and air dry.

-

Condition the treated fabric samples in the standard atmosphere for at least 24 hours before evaluation.

Caption: Standard workflow for the pad-dry-cure finishing process.

Protocol 2: Evaluation of Wrinkle Recovery Angle

This protocol follows the AATCC Test Method 66 to quantify the crease resistance of the treated fabric.[1][7]

1. Materials and Equipment:

-

Specimens: Conditioned treated and untreated fabric samples.

-

Equipment:

-

Crease recovery tester.

-

Loading device (plastic press) and weight.

-

Specimen cutting template (40 x 15 mm).

-

Tweezers.

-

2. Procedure:

-

From each conditioned fabric sample, cut at least six specimens: three with the long dimension parallel to the warp and three parallel to the weft.[10]

-

Fold a specimen in half (face-to-face) and place it in the loading device.

-

Apply a standard weight (e.g., 500g) onto the specimen for 5 minutes to create a crease.

-

Remove the weight and, using tweezers, transfer the creased specimen to the specimen holder of the crease recovery tester.

-

Allow the specimen to recover from the crease for 5 minutes.

-

Measure and record the angle of recovery from the instrument's scale. A higher angle indicates better wrinkle recovery.[3]

-

Repeat the procedure for all specimens.

-

Calculate the average wrinkle recovery angle (WRA) for the warp and weft directions. The sum of the warp and weft WRA is often reported.

Protocol 3: Determination of Free Formaldehyde Content

This protocol is based on the water extraction method described in ISO 14184-1.[2][9][16][17]

1. Materials and Equipment:

-

Specimens: Conditioned treated fabric samples.

-

Chemicals:

-

Distilled water (Grade 3).

-

Acetylacetone (Nash) reagent.

-

Formaldehyde standard solutions for calibration.

-

-

Equipment:

-

Stoppered conical flasks or glass-stoppered test tubes.

-

Water bath with temperature control (40 ± 2 °C).

-

UV-Vis Spectrophotometer.

-

Analytical balance.

-

2. Procedure:

-

Weigh 1.0 ± 0.05 g of the conditioned fabric specimen, cut into small pieces.